molecular formula C18H19N5O B3004000 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202117-66-4

6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B3004000
CAS RN: 2202117-66-4
M. Wt: 321.384
InChI Key: GLUDVRBACXFEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.384. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comprehensive Analysis of 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one Applications

The compound 6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a multifaceted molecule with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.

Drug Design and Development: This compound, with its complex structure, is a promising candidate for drug design and development. Its quinoxaline moiety is known for versatile pharmacological properties, including antimicrobial, antiviral, and anticancer activities . The azetidine ring, a feature in many bioactive molecules, can be modified to enhance drug efficacy or reduce toxicity.

Biological Activity Profiling: The heterocyclic components of the compound, such as the azetidine and quinoxaline rings, are often associated with significant biological activities. Research can focus on synthesizing derivatives and analyzing their interaction with various biological targets to profile their activity spectrum.

Material Science: In material science, the compound’s robust structure can be utilized in the synthesis of novel materials with specific properties. For instance, its incorporation into polymers may result in materials with enhanced durability or unique electronic properties.

Chemical Synthesis Methodology: The compound can serve as a key intermediate in the development of new chemical synthesis methodologies. Its multifunctional groups allow for diverse reactions, such as aza-Michael addition or Suzuki–Miyaura cross-coupling, which are pivotal in creating complex molecules .

properties

IUPAC Name

6-methyl-2-[[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-7-8-17(24)23(21-12)11-14-9-22(10-14)18-13(2)19-15-5-3-4-6-16(15)20-18/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDVRBACXFEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

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